molecular formula C19H22N2O3 B11124098 {1-[2-(4-methoxyphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazol-2-yl}methanol

{1-[2-(4-methoxyphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazol-2-yl}methanol

Cat. No.: B11124098
M. Wt: 326.4 g/mol
InChI Key: XRQGUSZHKAGKSP-UHFFFAOYSA-N
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Description

{1-[2-(4-METHOXYPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL is a complex organic compound with a unique structure that includes a benzodiazole ring, methoxyphenoxy group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-METHOXYPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenoxy group is then introduced via etherification reactions, and the final step involves the addition of the methanol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(4-METHOXYPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanol moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[2-(4-METHOXYPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-[2-(4-METHOXYPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {1-[2-(4-METHOXYPHENOXY)ETHYL]-4-(3-PHENYLPROPYL)PIPERIDINE HYDROCHLORIDE}: This compound has a similar methoxyphenoxy group but differs in the rest of its structure.

    {1-[2-(4-METHOXYPHENOXY)ETHYL]-5-METHYL-1H-INDOLE-2,3-DIONE}: Another compound with a methoxyphenoxy group, but with an indole ring instead of a benzodiazole ring.

Uniqueness

The uniqueness of {1-[2-(4-METHOXYPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[1-[2-(4-methoxyphenoxy)ethyl]-5,6-dimethylbenzimidazol-2-yl]methanol

InChI

InChI=1S/C19H22N2O3/c1-13-10-17-18(11-14(13)2)21(19(12-22)20-17)8-9-24-16-6-4-15(23-3)5-7-16/h4-7,10-11,22H,8-9,12H2,1-3H3

InChI Key

XRQGUSZHKAGKSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)CO)CCOC3=CC=C(C=C3)OC

Origin of Product

United States

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